molecular formula C11H16N2O2 B12602397 (2R,3S)-3-Amino-N-benzyl-2-hydroxybutanamide CAS No. 917875-41-3

(2R,3S)-3-Amino-N-benzyl-2-hydroxybutanamide

Cat. No.: B12602397
CAS No.: 917875-41-3
M. Wt: 208.26 g/mol
InChI Key: QYFBXGQDDJBPIX-WCBMZHEXSA-N
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Description

(2R,3S)-3-Amino-N-benzyl-2-hydroxybutanamide is a chiral compound with significant potential in various scientific fields. Its unique stereochemistry, characterized by the (2R,3S) configuration, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-Amino-N-benzyl-2-hydroxybutanamide typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts or microbial fermentation processes to achieve high enantioselectivity. These methods are advantageous due to their scalability and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-Amino-N-benzyl-2-hydroxybutanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amide group may produce a primary amine.

Scientific Research Applications

(2R,3S)-3-Amino-N-benzyl-2-hydroxybutanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2R,3S)-3-Amino-N-benzyl-2-hydroxybutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S)-3-Amino-2-hydroxybutanamide
  • (2R,3S)-3-Amino-N-methyl-2-hydroxybutanamide
  • (2R,3S)-3-Amino-N-phenyl-2-hydroxybutanamide

Uniqueness

(2R,3S)-3-Amino-N-benzyl-2-hydroxybutanamide is unique due to its specific benzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

CAS No.

917875-41-3

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

(2R,3S)-3-amino-N-benzyl-2-hydroxybutanamide

InChI

InChI=1S/C11H16N2O2/c1-8(12)10(14)11(15)13-7-9-5-3-2-4-6-9/h2-6,8,10,14H,7,12H2,1H3,(H,13,15)/t8-,10+/m0/s1

InChI Key

QYFBXGQDDJBPIX-WCBMZHEXSA-N

Isomeric SMILES

C[C@@H]([C@H](C(=O)NCC1=CC=CC=C1)O)N

Canonical SMILES

CC(C(C(=O)NCC1=CC=CC=C1)O)N

Origin of Product

United States

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